2,2'-[(2-Hydroxy-5-nonyl-1,3-phenylene)bis(methylene)]bis(4-nonylphenol)
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Overview
Description
2,2’-[(2-Hydroxy-5-nonyl-1,3-phenylene)bis(methylene)]bis(4-nonylphenol) is a complex organic compound known for its unique structure and properties. This compound features a phenylene core with nonyl groups and hydroxyl functionalities, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2-Hydroxy-5-nonyl-1,3-phenylene)bis(methylene)]bis(4-nonylphenol) typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxy-5-nonylbenzaldehyde with 4-nonylphenol in the presence of a base, followed by a condensation reaction to form the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
2,2’-[(2-Hydroxy-5-nonyl-1,3-phenylene)bis(methylene)]bis(4-nonylphenol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various alkylated or acylated derivatives .
Scientific Research Applications
2,2’-[(2-Hydroxy-5-nonyl-1,3-phenylene)bis(methylene)]bis(4-nonylphenol) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials.
Mechanism of Action
The mechanism of action of 2,2’-[(2-Hydroxy-5-nonyl-1,3-phenylene)bis(methylene)]bis(4-nonylphenol) involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, influencing biochemical pathways and cellular processes. Its nonyl groups contribute to hydrophobic interactions, affecting its solubility and distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)
- 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)
Uniqueness
2,2’-[(2-Hydroxy-5-nonyl-1,3-phenylene)bis(methylene)]bis(4-nonylphenol) is unique due to its specific substitution pattern and the presence of nonyl groups, which impart distinct physical and chemical properties. These features differentiate it from other similar compounds and contribute to its specialized applications in various fields .
Properties
CAS No. |
62453-05-8 |
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Molecular Formula |
C47H72O3 |
Molecular Weight |
685.1 g/mol |
IUPAC Name |
2,6-bis[(2-hydroxy-5-nonylphenyl)methyl]-4-nonylphenol |
InChI |
InChI=1S/C47H72O3/c1-4-7-10-13-16-19-22-25-38-28-30-45(48)41(32-38)36-43-34-40(27-24-21-18-15-12-9-6-3)35-44(47(43)50)37-42-33-39(29-31-46(42)49)26-23-20-17-14-11-8-5-2/h28-35,48-50H,4-27,36-37H2,1-3H3 |
InChI Key |
ZOHBOLYEXZNWAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC(=C(C=C1)O)CC2=CC(=CC(=C2O)CC3=C(C=CC(=C3)CCCCCCCCC)O)CCCCCCCCC |
Origin of Product |
United States |
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